![molecular formula C15H21Br2N5O4 B1244078 purealidin L](/img/structure/B1244078.png)
purealidin L
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Overview
Description
Purealidin L is a member of isoxazoles. It has a role as a metabolite.
Scientific Research Applications
Bromotyrosine Alkaloids from Marine Sponges
Purealidin L, a bromotyrosine alkaloid, has been identified in various marine sponges. These compounds, including purealidin L, are of interest due to their potential biological activities. For instance, purealidin S and purpuramine J, related bromotyrosine alkaloids, were found to exhibit moderate cytotoxic activity (Tabudravu & Jaspars, 2002).
Inhibition of Cytoplasmic Dynein
Research has shown that compounds similar to purealidin L can inhibit cytoplasmic dynein, a motor protein important in cellular processes. The synthesis of purealin, related to purealidin A, demonstrated inhibition of microtubule-stimulated ATPase activity of cytoplasmic dynein heavy chain motor domain (Zhu et al., 2006).
Antimicrobial Activities
Several bromotyrosine alkaloids, including purealidin derivatives, have been evaluated for antimicrobial activities. For example, Purpurealidin B, 16-Debromoaplysamine-4, and Purpuramine I showed in vitro antimicrobial activities against various bacterial strains (Tilvi et al., 2004).
Antiparasitic Properties
Purealidin derivatives, isolated from the marine sponge Verongula rigida, have shown selective antiparasitic activity against parasites like Leishmania and Plasmodium (Galeano et al., 2011).
Antibiotic Properties and Gene Expression
Research into bromotyrosine-derived alkaloids like purealidin has revealed antibiotic properties and the potential to affect gene expression related to various biological processes, including adipogenesis and the IGF system (Salim et al., 2012).
Biosynthesis by Marine Bacteria
Studies have shown that bromotyrosine-derived alkaloids, traditionally isolated from marine sponges, can also be biosynthesized by marine bacteria. This includes the detection of purealidin L from cultures of Pseudovibrio denitrificans (Nicacio et al., 2017).
Quorum Sensing Inhibitory and Antifouling Activities
Bromotyrosine metabolites, including purealidin derivatives, have shown quorum sensing inhibition (QSi) and antifouling activities, indicating their potential in controlling bacterial communication and biofilm formation (Tintillier et al., 2020).
properties
Molecular Formula |
C15H21Br2N5O4 |
---|---|
Molecular Weight |
495.17 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[4-(diaminomethylideneamino)butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H21Br2N5O4/c1-25-11-8(16)6-15(12(23)10(11)17)7-9(22-26-15)13(24)20-4-2-3-5-21-14(18)19/h6,12,23H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/t12-,15+/m0/s1 |
InChI Key |
VJEGSWJGTALRBW-SWLSCSKDSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCN=C(N)N)C=C1Br)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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